Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate
Overview
Description
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2 and a molecular weight of 305.21 g/mol . It is a derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms. This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound require further investigation .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . These threshold effects highlight the importance of carefully controlling the dosage when using this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites that can further interact with other biomolecules . The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate can be compared with other bromomethyl derivatives of thiophene and thieno[3,2-b]thiophene:
2-Bromo-3-methylthiophene: Similar in structure but lacks the ester functional group, making it less versatile in certain synthetic applications.
Ethyl 2-bromomethylthiophene-3-carboxylate: Another bromomethyl derivative with different substitution patterns, affecting its reactivity and applications.
3-Bromomethylthiophene: A simpler compound with fewer functional groups, limiting its use in complex syntheses.
The uniqueness of this compound lies in its combination of a bromomethyl group and an ester functional group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGDLGTWFIZCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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